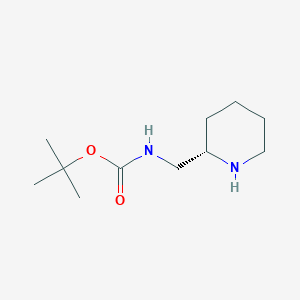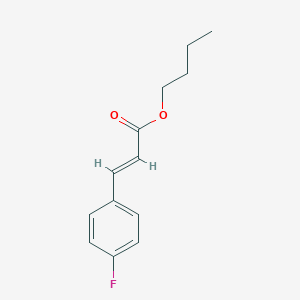
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has unique properties that make it a suitable candidate for use in drug development, material science, and other research areas. In
科学的研究の応用
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester has been used in various scientific research applications. It has been studied for its potential use in drug development, specifically as a scaffold for the design of novel drugs. It has also been used in material science research, where it has shown potential as a coating material due to its unique properties. Additionally, it has been studied for its potential use in organic electronics, where it has shown promise as a semiconductor material.
作用機序
The mechanism of action of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester is not fully understood. However, it is believed to act as a scaffold for the design of novel drugs. It has been shown to bind to specific receptors in the body, which can lead to the development of drugs that target these receptors. Additionally, it has been shown to have unique properties that make it a suitable candidate for use in material science research.
生化学的および生理学的効果
The biochemical and physiological effects of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester are not fully understood. However, it has been shown to have low toxicity and is relatively safe for use in lab experiments. It has also been shown to have unique properties that make it a suitable candidate for use in drug development and material science research.
実験室実験の利点と制限
The advantages of using (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester in lab experiments include its low toxicity, ease of synthesis, and unique properties that make it a suitable candidate for use in drug development and material science research. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
将来の方向性
There are several future directions for research on (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester. One potential area of research is the development of novel drugs that target specific receptors in the body. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, it has shown promise as a coating material and semiconductor material, and further research in these areas could lead to new applications in material science.
合成法
The synthesis of (E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester involves the reaction between 4-fluorobenzaldehyde and butyl acrylate in the presence of a catalyst. The reaction takes place under mild conditions and yields a product that is relatively easy to purify. The synthesis method has been optimized to produce high yields of the desired product, making it a suitable candidate for large-scale production.
特性
CAS番号 |
131061-12-6 |
|---|---|
製品名 |
(E)-3-(4-Fluoro-phenyl)-acrylic acid butyl ester |
分子式 |
C13H15FO2 |
分子量 |
222.25 g/mol |
IUPAC名 |
butyl (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3/b9-6+ |
InChIキー |
IYEAFHBANGFCLU-RMKNXTFCSA-N |
異性体SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)F |
SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
正規SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
同義語 |
(E)-3-(4-FLUORO-PHENYL)-ACRYLIC ACID BUTYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
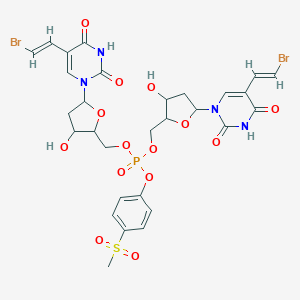
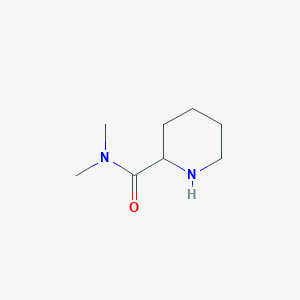
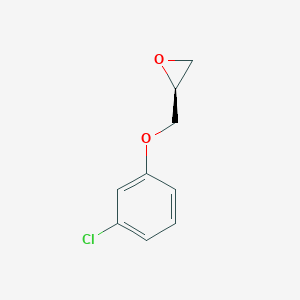
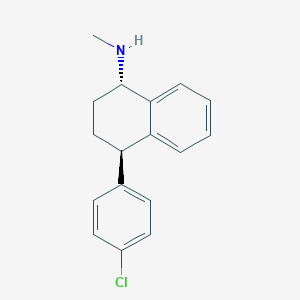
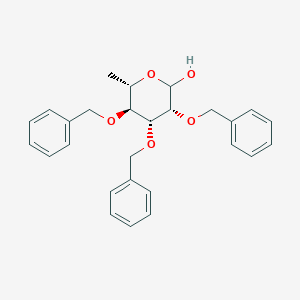
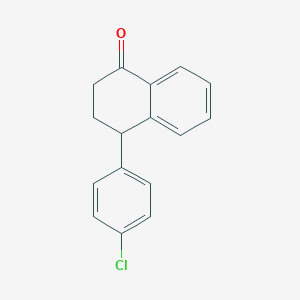
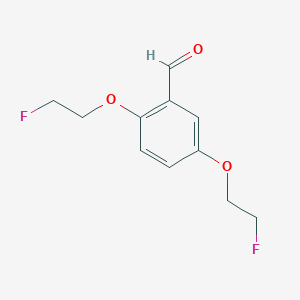
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
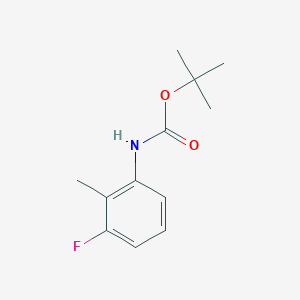
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
